Physicochemical Profile: Ortho-Fluoro HCl Salt vs. Non-Fluorinated Benzyl Analog
Compared to the non-fluorinated analog (3-amino-2-benzyl-N-methylpropanamide, CAS 1248648-73-8, MW 192.26 g/mol), the target compound's 2-fluorobenzyl group increases molecular weight by 54.45 g/mol (to 246.71 g/mol) . Importantly, the topological polar surface area (TPSA) remains constant at 55.12 Ų, while the calculated LogP increases from an estimated ~0.6 for the non-fluorinated free base to 1.11 for the hydrochloride salt of the ortho-fluoro derivative . This represents a deliberate increase in lipophilicity without expanding the polar surface area, a combination that can enhance passive membrane permeability without compromising aqueous solubility, as predicted by the Lipinski rule-of-five framework [1].
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW: 246.71 g/mol; TPSA: 55.12 Ų; LogP: 1.1109 (HCl salt form) |
| Comparator Or Baseline | Non-fluorinated benzyl analog (CAS 1248648-73-8): MW 192.26 g/mol; TPSA ~55.1 Ų; estimated LogP ~0.6 (free base) |
| Quantified Difference | ΔMW: +54.45 g/mol; ΔLogP: +0.5 (approximate, salt vs. free base comparison); ΔTPSA: ~0 |
| Conditions | In silico calculations (XLogP3, TPSA) based on the compound registry data from LeYan and Chemsrc. |
Why This Matters
This lipophilic efficiency (LipE) optimization is a key parameter for procurement in drug discovery programs focused on CNS or intracellular targets where balanced permeability and solubility are required.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
